Molecular Weight Distinguishes the 8-Oxo-[4.5]-Spiro System from Smaller and Larger Ring Analogs
The molecular weight of 2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one (247.13 g/mol) places it between the [4.4] analog (219.12 g/mol) and the [4.6] analog (247.17 g/mol), providing an intermediate size that balances fragment-like efficiency with scaffold complexity . This metric directly impacts Lipinski compliance and passive membrane permeability potential, making the [4.5] spiroketone a more suitable starting point for lead-like optimization than the lighter [4.4] analog, without exceeding the molecular weight of the heavier [4.6] system.
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 247.13 |
| Comparator Or Baseline | 2-(Bromomethyl)-1-oxaspiro[4.4]nonane: 219.12; 2-(Bromomethyl)-1-oxaspiro[4.6]undecane: 247.17 |
| Quantified Difference | +28.01 vs [4.4]; -0.04 vs [4.6] |
| Conditions | Calculated from molecular formula; source CAS databases |
Why This Matters
A higher molecular weight than the [4.4] analog may reduce off-target promiscuity while the negligible difference from the [4.6] analog highlights the specific advantage of the 8‑oxo functionality in maintaining drug-like mass.
